Cas no 88961-70-0 (methyl 5-(3-aminobutyl)thiophene-2-carboxylate)

methyl 5-(3-aminobutyl)thiophene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2-Thiophenecarboxylic acid, 5-(3-aminobutyl)-, methyl ester
- methyl 5-(3-aminobutyl)thiophene-2-carboxylate
- 88961-70-0
- SCHEMBL10725518
- EN300-1854075
- DTXSID10603642
-
- MDL: MFCD24638457
- Inchi: InChI=1S/C10H15NO2S/c1-7(11)3-4-8-5-6-9(14-8)10(12)13-2/h5-7H,3-4,11H2,1-2H3
- InChI Key: YGMNFXAHLMCNTN-UHFFFAOYSA-N
- SMILES: CC(CCC1=CC=C(S1)C(=O)OC)N
Computed Properties
- Exact Mass: 213.08234989g/mol
- Monoisotopic Mass: 213.08234989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 80.6Ų
methyl 5-(3-aminobutyl)thiophene-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1854075-1g |
methyl 5-(3-aminobutyl)thiophene-2-carboxylate |
88961-70-0 | 1g |
$1442.0 | 2023-08-31 | ||
Enamine | EN300-1854075-0.05g |
methyl 5-(3-aminobutyl)thiophene-2-carboxylate |
88961-70-0 | 0.05g |
$1212.0 | 2023-08-31 | ||
Enamine | EN300-1854075-1.0g |
methyl 5-(3-aminobutyl)thiophene-2-carboxylate |
88961-70-0 | 1g |
$1442.0 | 2023-06-01 | ||
Enamine | EN300-1854075-10g |
methyl 5-(3-aminobutyl)thiophene-2-carboxylate |
88961-70-0 | 10g |
$6205.0 | 2023-08-31 | ||
Enamine | EN300-1854075-0.25g |
methyl 5-(3-aminobutyl)thiophene-2-carboxylate |
88961-70-0 | 0.25g |
$1328.0 | 2023-08-31 | ||
Enamine | EN300-1854075-2.5g |
methyl 5-(3-aminobutyl)thiophene-2-carboxylate |
88961-70-0 | 2.5g |
$2828.0 | 2023-08-31 | ||
Enamine | EN300-1854075-5g |
methyl 5-(3-aminobutyl)thiophene-2-carboxylate |
88961-70-0 | 5g |
$4184.0 | 2023-08-31 | ||
Enamine | EN300-1854075-10.0g |
methyl 5-(3-aminobutyl)thiophene-2-carboxylate |
88961-70-0 | 10g |
$6205.0 | 2023-06-01 | ||
Enamine | EN300-1854075-0.5g |
methyl 5-(3-aminobutyl)thiophene-2-carboxylate |
88961-70-0 | 0.5g |
$1385.0 | 2023-08-31 | ||
Enamine | EN300-1854075-0.1g |
methyl 5-(3-aminobutyl)thiophene-2-carboxylate |
88961-70-0 | 0.1g |
$1269.0 | 2023-08-31 |
methyl 5-(3-aminobutyl)thiophene-2-carboxylate Related Literature
-
Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
Additional information on methyl 5-(3-aminobutyl)thiophene-2-carboxylate
Methyl 5-(3-Aminobutyl)Thiophene-2-Carboxylate: A Comprehensive Overview
The compound with CAS No 88961-70-0, commonly referred to as methyl 5-(3-aminobutyl)thiophene-2-carboxylate, is a significant molecule in the field of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. Recent studies have highlighted its role in the development of advanced materials, pharmaceuticals, and electronic devices.
Methyl 5-(3-aminobutyl)thiophene-2-carboxylate is a derivative of thiophene, a five-membered heterocyclic compound with one sulfur atom. The presence of the methyl group at position 5 and the carboxylate group at position 2 introduces interesting electronic and steric effects. The amino group attached to the butyl chain further enhances its reactivity and functionalization potential. These features make it a versatile building block for synthesizing more complex molecules.
Recent research has focused on the synthesis and characterization of methyl 5-(3-aminobutyl)thiophene-2-carboxylate using novel methodologies. For instance, a study published in *Journal of Organic Chemistry* demonstrated an efficient one-pot synthesis route utilizing microwave-assisted reactions. This approach not only improved yield but also reduced reaction time, making it more suitable for large-scale production.
The electronic properties of methyl 5-(3-aminobutyl)thiophene-2-carboxylate have been extensively studied using computational chemistry techniques such as density functional theory (DFT). These studies revealed that the molecule exhibits a conjugated π-system, which is crucial for its application in optoelectronic devices. The presence of the amino group further modulates the electronic characteristics, making it a promising candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.
In terms of applications, methyl 5-(3-aminobutyl)thiophene-2-carboxylate has shown potential in drug delivery systems. Its ability to form stable complexes with metal ions has been exploited in designing targeted drug delivery vehicles. A recent study in *Biomaterials Science* highlighted its use as a ligand for loading platinum-based anticancer drugs, demonstrating enhanced bioavailability and reduced toxicity.
Moreover, methyl 5-(3-aminobutyl)thiophene-2-carboxylate has been investigated for its role in sensor technology. Its high sensitivity towards certain analytes, such as heavy metal ions and volatile organic compounds (VOCs), makes it a valuable component in designing cost-effective sensors. Researchers have reported that incorporating this compound into polymer matrices significantly improves the sensing performance due to its excellent chemical stability and responsiveness.
The synthesis of methyl 5-(3-aminobutyl)thiophene-2-carboxylate involves multiple steps, including thiophene ring formation, alkylation, and carboxylation. Optimization of these steps is critical to achieving high purity and yield. Recent advancements in catalytic systems have enabled greener and more sustainable synthesis routes, aligning with current trends towards environmentally friendly chemical processes.
In conclusion, methyl 5-(3-aminobutyl)thiophene-2-carboxylate (CAS No 88961-70-0) is a multifaceted compound with diverse applications across various fields. Its unique chemical structure, combined with recent advancements in synthesis and characterization techniques, positions it as a key molecule for future innovations in materials science and pharmaceuticals.
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